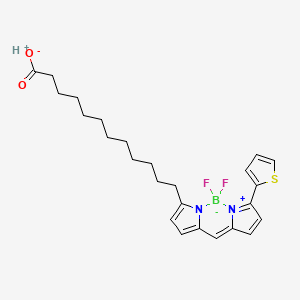
Bodipy 558/568 C12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BODIPY 558/568 C12 is a fatty acid-conjugated fluorescent probe for lipid droplets . It displays excitation/emission maxima of 558/568 nm, respectively, and has been used to monitor the localization and dynamics of lipid droplets in live cells .
Synthesis Analysis
The orange-red fluorescent fatty acid, BODIPY 558/568 C12 can be used as a synthetic precursor to a wide variety of fluorescent phospholipids . Unlike fluorophores like pyrene, DPH, and NBD, BODIPY dyes are relatively environment insensitive and are fluorescent in both aqueous and lipid environments .Molecular Structure Analysis
The chemical formula of BODIPY 558/568 C12 is C25H31BF2N2O2S . It has an exact mass of 472.22 and a molecular weight of 472.400 . The elemental analysis shows that it contains C, 63.56; H, 6.61; B, 2.29; F, 8.04; N, 5.93; O, 6.77; S, 6.79 .Chemical Reactions Analysis
BODIPY 558/568 C12 can be used as a synthetic precursor to a wide variety of fluorescent phospholipids . It is recommended to dissolve it in high-quality anhydrous DMSO to attain a stock concentration up to 1 mM .Physical And Chemical Properties Analysis
BODIPY dye is a small molecule dye with strong ultraviolet absorption ability, its fluorescence peak is relatively sharp, and the quantum yield is high . They are relatively insensitive to the polarity and pH of the environment and are relatively stable under different physiological conditions .Applications De Recherche Scientifique
Localization of Carbonic Anhydrase in Living Osteoclasts : BODIPY 558/568-modified acetazolamide, a fluorescent inhibitor, was used to localize carbonic anhydrase in living cells. This compound effectively labeled cells at low concentrations and was useful for studying carbonic anhydrase in various organisms due to the conservation of the enzyme's active site (Brubaker, Mao, & Gay, 1999).
Tracking Amphibian Chytrid Fungus : BODIPY 558/568 was employed in staining Batrachochytrium dendrobatidis (Bd) cells, a pathogenic fungus affecting amphibians. It enabled the distinction and tracking of Bd cell lines in multi-strain experiments (Herbert, Leung, & Bishop, 2011).
Temperature Effect in Polydiacetylene Vesicles : The temperature-dependent fluorescence intensity of a sensor composed of polydiacetylene and BODIPY 558 was investigated. The fluorescence of BODIPY was notably quenched in the polymerized diacetylene lipid membrane but recovered with increasing temperature (Guo, Zhang, Jiang, & Liu, 2007).
Lipid Peroxidation Probe : C11-BODIPY(581/591), closely related to BODIPY 558/568, served as a fluorescent probe for indexing lipid peroxidation and antioxidant efficacy in model membrane systems and living cells. It showed good spectral separation of its nonoxidized and oxidized forms, high quantum yield, and insensitivity to environmental changes like pH (Drummen, van Liebergen, Op den Kamp, & Post, 2002).
Investigating Intracellular Viscosity : BODIPY-C12 was utilized in fluorescence lifetime imaging (FLIM) and time-resolved fluorescence anisotropy measurements to monitor viscosity in cells. It demonstrated that BODIPY-C12 senses viscosity in HeLa cells and is not affected by surrounding polarity (Chung, Levitt, Kuimova, Yahioglu, & Suhling, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
12-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)dodecanoate;hydron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31BF2N2O2S/c27-26(28)29-20(11-8-6-4-2-1-3-5-7-9-13-25(31)32)14-15-21(29)19-22-16-17-23(30(22)26)24-12-10-18-33-24/h10,12,14-19H,1-9,11,13H2,(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUIDILRCYWCMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BF2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bodipy 558/568 C12 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


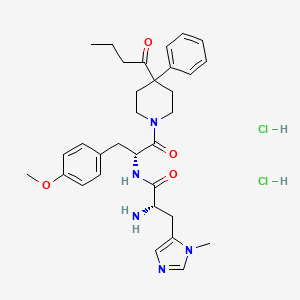
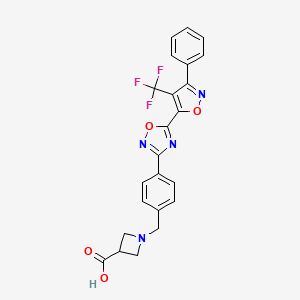
carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)
![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)
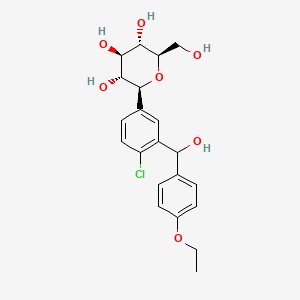
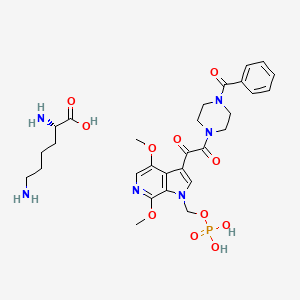
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)
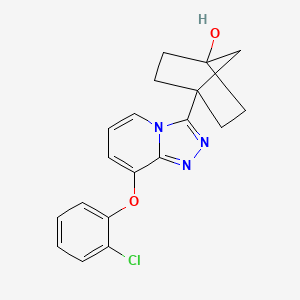
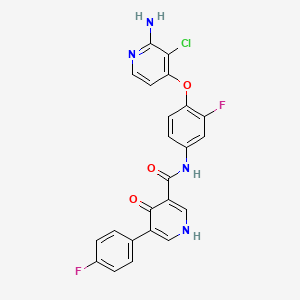
![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)
![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)